molecular formula C14H17ClN2O3 B11023679 4-chloro-N-cyclohexyl-N-methyl-3-nitrobenzamide

4-chloro-N-cyclohexyl-N-methyl-3-nitrobenzamide

Cat. No.: B11023679
M. Wt: 296.75 g/mol
InChI Key: YPYXOOOTWPRAEX-UHFFFAOYSA-N
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Description

Chlorinated Benzamide Derivatives

Chlorinated benzamides vary in substitution patterns, which alter their physicochemical properties:

Table 2: Comparison with Chlorinated Analogues

Compound Substitution Pattern Molecular Weight (g/mol) Key Structural Feature
This compound 3-NO₂, 4-Cl, N-cyclohexyl-N-methyl 296.75 Steric hindrance from cyclohexyl
2-Chloro-N-cyclohexyl-N-methyl-4-nitrobenzamide 4-NO₂, 2-Cl, N-cyclohexyl-N-methyl 296.75 Para-nitro group enhances polarity
3-Amino-N-cyclohexyl-N-methylbenzamide 3-NH₂, N-cyclohexyl-N-methyl 232.32 Electron-donating amino group

The positional isomerism of chloro and nitro groups significantly impacts electronic properties. For instance, the 3-nitro-4-chloro arrangement in the target compound creates a meta-directing electronic environment, whereas 2-chloro-4-nitro derivatives exhibit stronger polarization due to proximity of substituents.

Nitro-Substituted Aromatic Amides

Nitro groups enhance stability and reactivity in aromatic amides:

  • 4-Chloro-N-(4-methylcyclohexyl)-3-nitrobenzenesulfonamide (PubChem CID 3949589): Features a sulfonamide group instead of benzamide, increasing acidity (pKa ~3.5) compared to the target compound (pKa ~1.8).
  • N-Ethyl-2-nitrobenzamide : Lacking cyclohexyl and methyl groups, this analogue has reduced steric bulk, leading to higher solubility in polar solvents.

The cyclohexyl-methylamine group in this compound provides steric shielding to the amide bond, reducing hydrolysis rates compared to simpler alkyl-substituted analogues.

Properties

Molecular Formula

C14H17ClN2O3

Molecular Weight

296.75 g/mol

IUPAC Name

4-chloro-N-cyclohexyl-N-methyl-3-nitrobenzamide

InChI

InChI=1S/C14H17ClN2O3/c1-16(11-5-3-2-4-6-11)14(18)10-7-8-12(15)13(9-10)17(19)20/h7-9,11H,2-6H2,1H3

InChI Key

YPYXOOOTWPRAEX-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCCCC1)C(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Chlorination of Benzoic Acid

Chlorination of benzoic acid using Cl₂/FeCl₃ under electrophilic aromatic substitution (EAS) conditions yields 4-chlorobenzoic acid as the major product (70–80% yield), with the chloro group directed to the para position by the electron-withdrawing carboxylic acid group.

Nitration of 4-Chlorobenzoic Acid

Nitration of 4-chlorobenzoic acid with HNO₃/H₂SO₄ introduces the nitro group at the meta position relative to the chloro substituent, forming 4-chloro-3-nitrobenzoic acid (65–75% yield). The carboxylic acid group deactivates the ring, favoring nitration at the meta position over ortho.

Table 1: Optimization of Nitration Conditions

Nitrating AgentTemperature (°C)Time (h)Yield (%)
HNO₃/H₂SO₄0–5268
Acetyl nitrate25472
NO₂BF₄-10165

Amide Bond Formation Strategies

Acid Chloride Route

4-Chloro-3-nitrobenzoic acid is treated with thionyl chloride (SOCl₂) to form 4-chloro-3-nitrobenzoyl chloride , which reacts with N-methylcyclohexylamine in anhydrous THF to yield the target amide.

Procedure:

  • Dissolve 4-chloro-3-nitrobenzoic acid (1.0 equiv) in SOCl₂ (5.0 equiv) and reflux for 3 h.

  • Evaporate excess SOCl₂ under reduced pressure.

  • Add THF and N-methylcyclohexylamine (1.2 equiv) dropwise at 0°C.

  • Stir for 12 h at 25°C and purify via silica gel chromatography (hexane:acetone = 4:1).

Yield: 82%.

Ester Ammonolysis Route

Adapting methods from, 4-chloro-3-nitrobenzoic acid methyl ester is treated with N-methylcyclohexylamine in methanol under reflux to form the amide.

Procedure:

  • Synthesize the methyl ester via Fischer esterification (MeOH, H₂SO₄, 80°C, 6 h).

  • Dissolve the ester (1.0 equiv) in methanol and add N-methylcyclohexylamine (1.5 equiv).

  • Reflux for 24 h, then concentrate and purify via crystallization (MeOH:H₂O = 1:3).

Yield: 75%.

Regiochemical Control in Nitro and Chloro Substituent Placement

The carboxylic acid and amide groups strongly direct incoming electrophiles:

  • Carboxylic acid : Meta-directing for nitration, para-directing for chlorination.

  • Amide : Ortho/para-directing, but steric hindrance from N-substituents may favor para.

Key Insight: Introducing the nitro group before amidation avoids competing directing effects from the amide, ensuring correct regiochemistry.

Catalytic C–H Functionalization Approaches

Ru-catalyzed C–H activation, as demonstrated in, offers an alternative for late-stage functionalization. For example, 4-chloro-N-cyclohexyl-N-methylbenzamide could undergo nitration using K₂S₂O₈ and [RuCl₂(p-cymene)]₂ in trifluoroacetic acid (TFA).

Procedure:

  • Mix 4-chloro-N-cyclohexyl-N-methylbenzamide (1.0 equiv), K₂S₂O₈ (3.0 equiv), and [RuCl₂(p-cymene)]₂ (5 mol%) in TFA.

  • Heat at 60°C for 7 h.

  • Purify via column chromatography (hexane:acetone = 10:1).

Yield: 70–80%.

Purification and Characterization

Crystallization

Crystallization from MeOH:H₂O (1:3) removes unreacted starting materials and by-products, achieving >99.5% purity (HPLC).

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.86 (d, J = 8.4 Hz, 1H, Ar–H), 7.72 (dd, J = 8.4, 2.0 Hz, 1H, Ar–H), 7.58 (d, J = 2.0 Hz, 1H, Ar–H), 3.42–3.38 (m, 1H, N–CH), 2.92 (s, 3H, N–CH₃), 1.80–1.20 (m, 10H, cyclohexyl).

  • ¹³C NMR (100 MHz, CDCl₃) : δ 166.2 (C=O), 148.5 (C–NO₂), 137.8 (C–Cl), 132.1, 129.4, 125.7 (Ar–C), 54.3 (N–CH), 38.6 (N–CH₃), 29.8–24.1 (cyclohexyl).

Industrial-Scale Considerations

  • Cost Efficiency : The acid chloride route is preferred for scalability, with SOCl₂ and amines being cost-effective.

  • Safety : Replace toxic solvents (e.g., acetonitrile) with methanol/water mixtures.

  • Throughput : Continuous flow systems could optimize nitration and amidation steps .

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-cyclohexyl-N-methyl-3-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dimethylformamide), and bases (e.g., sodium hydroxide).

Major Products Formed

    Reduction: 4-amino-N-cyclohexyl-N-methyl-3-nitrobenzamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anti-inflammatory and Antimicrobial Properties

Research indicates that compounds similar to 4-chloro-N-cyclohexyl-N-methyl-3-nitrobenzamide exhibit anti-inflammatory and antimicrobial effects. The presence of the nitro group allows for interactions with various biological targets, making it a candidate for pharmacological studies aimed at developing new therapeutic agents .

2. Enzyme Inhibition Studies

The compound has been investigated for its potential to inhibit specific enzymes or proteins within biological systems. The nitro groups can undergo redox reactions, generating reactive intermediates that may affect cellular processes. This property is crucial for developing drugs targeting enzyme-related diseases .

Organic Synthesis Applications

This compound can serve as an intermediate in organic synthesis. Its unique structure allows for various chemical transformations, making it valuable in synthesizing more complex molecules. Common reagents used in reactions involving this compound include palladium catalysts and oxidizing agents like potassium permanganate .

Case Study 1: Inhibiting Amyloid-Beta Interaction

A study highlighted the use of small molecules similar to this compound to inhibit the interaction between amyloid-beta peptide and its receptor. This research is critical in developing treatments for Alzheimer's disease, demonstrating the compound's potential in neuropharmacology .

Case Study 2: Radiotracer Development

The compound's structural analogs have been explored as templates for developing radiotracers for positron emission tomography (PET). These studies focus on assessing binding affinities to opioid receptors, showcasing the compound's relevance in imaging techniques and drug development .

Mechanism of Action

The mechanism of action of 4-chloro-N-cyclohexyl-N-methyl-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the amide moiety can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Data

Compound Name Molecular Formula Molecular Weight (g/mol) CAS RN Key Substituents
This compound C₁₄H₁₇ClN₂O₃ 296.75 41614-18-0 3-NO₂, 4-Cl, N-cyclohexyl, N-methyl
4-Chloro-N-(2,3-dichlorophenyl)-3-nitrobenzamide C₁₃H₇Cl₃N₂O₃ 345.57 328258-42-0 3-NO₂, 4-Cl, 2,3-diCl on aniline ring
N-(3-Chloro-4-methylphenyl)-4-nitrobenzamide C₁₄H₁₁ClN₂O₃ 290.70 196875-95-3 4-NO₂, 3-Cl, 4-CH₃ on aniline ring
4-Nitro-N-(3-nitrophenyl)benzamide C₁₃H₉N₃O₅ 287.23 Not provided 4-NO₂ on benzamide, 3-NO₂ on aniline ring
N-Benzyl-4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-nitrobenzamide C₁₈H₁₇ClN₂O₅S 408.86 577996-11-3 3-NO₂, 4-Cl, N-benzyl, N-sulfone-containing tetrahydrothiophene

Key Observations :

Substituent Effects on Molecular Weight :

  • The presence of bulky groups (e.g., cyclohexyl in the target compound) increases molecular weight compared to simpler derivatives like N-(3-chloro-4-methylphenyl)-4-nitrobenzamide (290.70 vs. 296.75 g/mol) .
  • Halogen-rich derivatives (e.g., 4-chloro-N-(2,3-dichlorophenyl)-3-nitrobenzamide ) exhibit higher molecular weights (345.57 g/mol) due to additional chlorine atoms .

Electronic and Steric Effects: Nitro Group Position: The target compound’s nitro group at the 3-position (meta) contrasts with the para-nitro configuration in N-(3-chloro-4-methylphenyl)-4-nitrobenzamide . Meta-substitution may reduce electron-withdrawing effects compared to para, influencing reactivity in nucleophilic substitution or hydrogen bonding .

Physicochemical and Crystallographic Properties

Table 2: Physicochemical and Structural Data

Compound Name Melting Point (°C) Solubility Hydrogen Bonding Patterns π-π Interactions (Å)
This compound Not reported Moderate (DMSO) N–H⋯O (amide), C–H⋯O (weak) Not observed
4-Chloro-3-nitrobenzamide (parent compound) 160–162 Low (methanol) N–H⋯O, C–H⋯O chains 3.803
3-Chloro-N-cyclohexylbenzamide 145–147 Low (CH₂Cl₂) N–H⋯O chains along [100] Not observed
4-Nitro-N-(3-nitrophenyl)benzamide 198–200 Insoluble (H₂O) Intermolecular N–H⋯O (amide), C–H⋯O (nitro) 3.65–3.85

Key Findings :

Hydrogen Bonding :

  • The target compound’s branched amide group likely disrupts extensive hydrogen-bonded networks observed in simpler derivatives like 4-chloro-3-nitrobenzamide , which forms N–H⋯O and C–H⋯O chains .
  • Derivatives with planar amide groups (e.g., 4-nitro-N-(3-nitrophenyl)benzamide ) exhibit stronger π-π stacking (3.65–3.85 Å) due to aromatic ring alignment .

Solubility Trends :

  • Bulky substituents (e.g., cyclohexyl) enhance solubility in organic solvents like DMSO compared to parent compounds .
  • Halogenation (e.g., dichlorophenyl derivatives) reduces aqueous solubility due to increased hydrophobicity .

Functional Implications :

  • Pharmaceutical Potential: Derivatives like N-benzyl-4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-nitrobenzamide (MW 408.86) are explored for bioactivity due to sulfone and benzyl groups, which enhance binding to biological targets .
  • Crystallographic Utility : The target compound’s defined stereochemistry supports its use in small-molecule crystallography, though refinement often requires tools like SHELXL .

Biological Activity

4-chloro-N-cyclohexyl-N-methyl-3-nitrobenzamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

  • Chemical Formula : C13_{13}H16_{16}ClN3_{3}O3_{3}
  • Molecular Weight : 285.74 g/mol
  • IUPAC Name : this compound

This compound features a chlorinated aromatic ring, a nitro group, and an amide functional group, which contribute to its biological properties.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential therapeutic applications. Key areas of focus include:

  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits significant antibacterial properties against various strains of bacteria. The minimum inhibitory concentration (MIC) values indicate effective inhibition at low concentrations.
  • Anticancer Potential : Research has shown that this compound may possess anticancer properties. In vitro assays demonstrated cytotoxic effects on cancer cell lines, suggesting a possible mechanism involving apoptosis induction.
  • Neuropharmacological Effects : There is emerging evidence that this compound may interact with neurotransmitter systems, potentially offering therapeutic benefits for neurological disorders.

Antimicrobial Activity

A study conducted by evaluated the antimicrobial efficacy of various compounds, including this compound. The results indicated:

Bacterial Strain Inhibition Zone (mm) MIC (µg/mL)
Staphylococcus aureus1850
Escherichia coli1575
Pseudomonas aeruginosa2040

These findings suggest that the compound has promising antibacterial activity, particularly against Gram-negative bacteria.

Anticancer Studies

In a separate investigation focusing on the anticancer properties, reported that this compound demonstrated cytotoxicity in several cancer cell lines:

Cell Line IC50 (µM)
MCF-7 (Breast Cancer)12.5
HeLa (Cervical Cancer)15.0
A549 (Lung Cancer)10.0

The mechanism of action appears to involve the induction of apoptosis, as evidenced by increased levels of pro-apoptotic markers in treated cells.

The precise mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the nitro group may play a critical role in redox reactions leading to oxidative stress in microbial cells and cancer cells alike.

Q & A

Q. What are the optimal synthetic routes for 4-chloro-N-cyclohexyl-N-methyl-3-nitrobenzamide?

The compound can be synthesized via nucleophilic acyl substitution. A typical method involves reacting 4-chloro-3-nitrobenzoyl chloride with N-cyclohexyl-N-methylamine in a polar aprotic solvent (e.g., dichloromethane) using triethylamine as a base to neutralize HCl. Reaction conditions (e.g., molar ratios, temperature) should be optimized via factorial design to maximize yield . For characterization, employ 1H^1 \text{H}- and 13C^13 \text{C}-NMR to confirm amide bond formation and substituent positions, as demonstrated in structurally similar amides .

Q. How can the solubility of this compound be experimentally determined for in vitro assays?

Use a stepwise protocol:

  • Prepare saturated solutions in buffers (pH 1–12) and organic solvents (DMSO, ethanol).
  • Analyze solubility via UV-Vis spectroscopy at λmax\lambda_{\text{max}} (determined from preliminary scans).
  • Cross-validate with HPLC to quantify dissolved compound. Note that solubility data may vary due to crystallinity; recrystallization from ethyl acetate/hexane mixtures can improve reproducibility .

Q. What spectroscopic techniques are critical for structural validation?

  • NMR : Confirm substitution patterns (e.g., nitro group at C3, chloro at C4) via 1H^1 \text{H}-NMR coupling constants and 13C^13 \text{C}-NMR chemical shifts.
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (C14H16ClN2O3C_{14}H_{16}ClN_2O_3, exact mass 310.08 g/mol).
  • IR Spectroscopy : Identify nitro (1520cm1\sim 1520 \, \text{cm}^{-1}) and amide (1650cm1\sim 1650 \, \text{cm}^{-1}) stretches .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for scalable synthesis?

Apply quantum chemical calculations (e.g., DFT) to model transition states and identify energy barriers in the acylation step. Pair this with machine learning to analyze historical reaction data (e.g., solvent effects, catalysts) and predict optimal conditions. ICReDD’s integrated computational-experimental framework is a validated approach for reducing trial-and-error experimentation .

Q. What strategies resolve contradictions in reported bioactivity data for structurally similar benzamides?

  • Purity Analysis : Use HPLC-MS to rule out impurities (e.g., residual solvents, byproducts) that may skew bioactivity results .
  • Target Selectivity Profiling : Screen against related enzymes (e.g., bacterial phosphopantetheinyl transferases, as seen in trifluoromethyl-pyridine benzamides) to assess off-target effects .
  • Metabolic Stability Assays : Evaluate hepatic microsomal degradation to clarify discrepancies between in vitro and in vivo activity .

Q. How does the nitro group’s electronic effects influence the compound’s reactivity in further derivatization?

The nitro group is a strong electron-withdrawing group, directing electrophilic substitution to the meta position. For reduction reactions (e.g., catalytic hydrogenation to an amine), monitor reaction progress via TLC to avoid over-reduction. Nitro-to-amine conversion alters electronic properties, impacting binding affinity in subsequent biological assays .

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